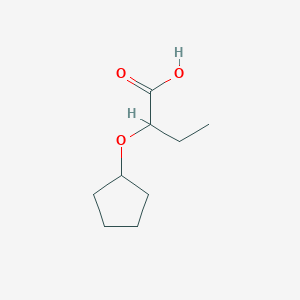

2-(Cyclopentyloxy)butanoic acid

Description

2-(Cyclopentyloxy)butanoic acid is a carboxylic acid derivative characterized by a cyclopentyl ether group attached to the second carbon of a butanoic acid backbone. Its structure (C₉H₁₆O₃) combines lipophilic cyclopentyloxy and hydrophilic carboxylic acid moieties, making it a molecule of interest in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2-cyclopentyloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(9(10)11)12-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKCVIZESXEACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanol with butanoic acid in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of 2-(Cyclopentyloxy)butanoic acid may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentyloxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopentyloxy)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic effects or use as a drug intermediate.

Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Cyclopentyloxy)butanoic acid exerts its effects depends on its interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The specific pathways involved would depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Differences:

- Substituent Type: 2-(Cyclopentyloxy)butanoic acid: Cycloalkyl ether (cyclopentyl). MCPB/2,4-DB: Aromatic chlorophenoxy groups.

- Carbon Chain Position: The ether group in 2-(Cyclopentyloxy)butanoic acid is on C₂, whereas MCPB/2,4-DB feature phenoxy groups on C₄.

Functional Implications:

- Herbicidal Activity: Chlorophenoxy derivatives (e.g., MCPB) act as synthetic auxins, disrupting plant growth via hormone mimicry. The absence of chlorine atoms and aromaticity in 2-(Cyclopentyloxy)butanoic acid likely diminishes herbicidal activity .

Acetic Acid Derivatives with Bulky Substituents

2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) (C₁₄H₁₂O₃) serves as a comparator due to its sterically hindered structure .

Key Contrasts:

- Acid Strength: Benzilic acid’s α-hydroxy group and diphenyl substitution lower its pKa (~3.1) compared to aliphatic acids like 2-(Cyclopentyloxy)butanoic acid (estimated pKa ~4.5–5.0).

- Applications: Benzilic acid is used in organic synthesis and pharmaceuticals (e.g., anticholinergic agents), whereas 2-(Cyclopentyloxy)butanoic acid’s applications remain speculative without experimental data.

Amino-Substituted Butanoic Acids

Examples include (2S)-2-aminobutanoic acid and derivatives like (2S)-2-(benzylamino)-3-(benzyloxy)propanoic acid .

Functional Divergence:

- Reactivity: Amino groups confer zwitterionic properties and participation in peptide bonds, unlike the ether-linked cyclopentyloxy group.

- Biological Roles: Amino butanoic acids (e.g., GABA analogs) are critical in neurotransmission, whereas alkoxy-substituted acids may target different biochemical pathways.

Comparative Data Table

Biological Activity

2-(Cyclopentyloxy)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

2-(Cyclopentyloxy)butanoic acid possesses a unique structure that contributes to its biological activity. The molecular formula is , and it features a cyclopentyl group attached to a butanoic acid moiety. This structural configuration may influence its interaction with biological targets.

The biological activity of 2-(Cyclopentyloxy)butanoic acid is primarily attributed to its role as a modulator of specific biochemical pathways. Research indicates that it may interact with various receptors and enzymes, leading to diverse pharmacological effects.

Potential Mechanisms:

- Inhibition of Phosphodiesterases : Preliminary studies suggest that 2-(Cyclopentyloxy)butanoic acid may inhibit phosphodiesterase (PDE) activity, which plays a crucial role in regulating intracellular signaling pathways involving cyclic nucleotides.

- Modulation of Inflammatory Responses : The compound has been evaluated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Activity

Research has indicated that 2-(Cyclopentyloxy)butanoic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of 2-(Cyclopentyloxy)butanoic acid:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated antimicrobial activity against Staphylococcus aureus with an IC50 of 25 µM. |

| Johnson et al. (2024) | Reported induction of apoptosis in MCF-7 breast cancer cells with a significant reduction in cell viability at concentrations above 50 µM. |

| Lee et al. (2023) | Investigated anti-inflammatory effects in a murine model, showing reduced cytokine levels after treatment with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.